molecular formula C24H26O5 B12380236 4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid

Cat. No.: B12380236
M. Wt: 394.5 g/mol
InChI Key: PZYFNWUXYUMHGR-CPNJWEJPSA-N
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Description

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid involves multiple steps, typically starting with the preparation of the naphthalene derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as an additive in various products.

Mechanism of Action

The mechanism of action of 4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Known for its antioxidant properties.

    2-Naphthalenemethanol: Studied for its potential therapeutic effects.

    5-Azulenemethanol:

Uniqueness

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid is unique due to its specific structure, which combines a naphthalene derivative with a benzoic acid moiety.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C24H26O5/c1-23(2)9-10-24(3,4)18-12-20(26)16(11-17(18)23)21(27)13-19(25)14-5-7-15(8-6-14)22(28)29/h5-8,11-13,25-26H,9-10H2,1-4H3,(H,28,29)/b19-13+

InChI Key

PZYFNWUXYUMHGR-CPNJWEJPSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)/C=C(\C3=CC=C(C=C3)C(=O)O)/O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)C=C(C3=CC=C(C=C3)C(=O)O)O)(C)C)C

Origin of Product

United States

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